molecular formula C18H19N7O2 B12163435 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B12163435
M. Wt: 365.4 g/mol
InChI Key: LFPWPXNJWIFDCD-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is a complex organic compound that features a unique combination of indole, oxadiazole, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of acyl hydrazides with nitriles under basic conditions.

    Triazole Ring Formation: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the indole-oxadiazole intermediate with the triazole derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

It has shown potential as an enzyme inhibitor, particularly against α-glucosidase, making it a candidate for diabetes treatment .

Medicine

The compound’s anti-inflammatory and antibacterial properties are being explored for therapeutic applications .

Industry

In the pharmaceutical industry, it serves as a lead compound for the development of new drugs.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The molecular targets include the active sites of enzymes, and the pathways involved are those related to carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acarbose: Another α-glucosidase inhibitor used in diabetes treatment.

    Miglitol: Similar in function to acarbose but with a different structure.

    Voglibose: Another α-glucosidase inhibitor with a unique structure.

Uniqueness

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide is unique due to its combination of indole, oxadiazole, and triazole rings, which confer a distinct set of biological activities and chemical reactivity .

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C18H19N7O2/c1-10(2)16-22-18(24-23-16)20-14(26)5-6-15-21-17(25-27-15)12-3-4-13-11(9-12)7-8-19-13/h3-4,7-10,19H,5-6H2,1-2H3,(H2,20,22,23,24,26)

InChI Key

LFPWPXNJWIFDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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